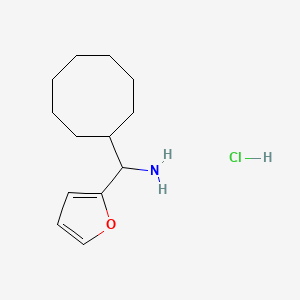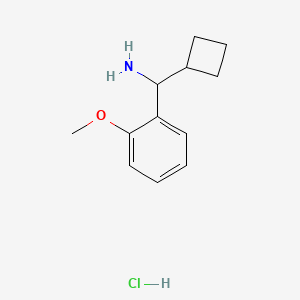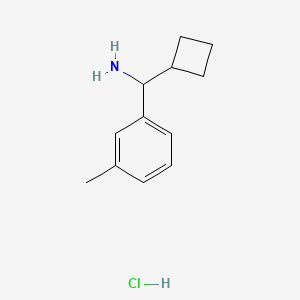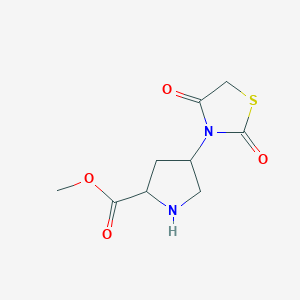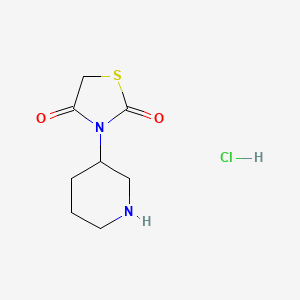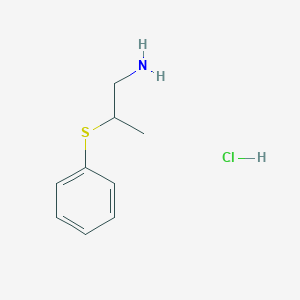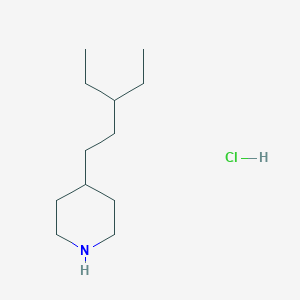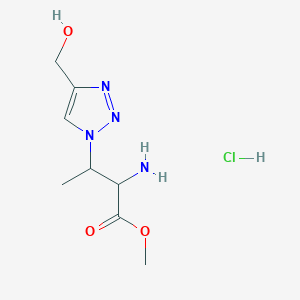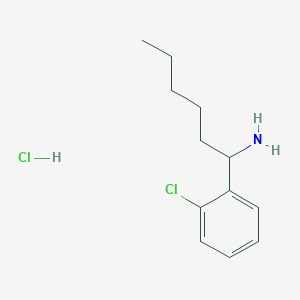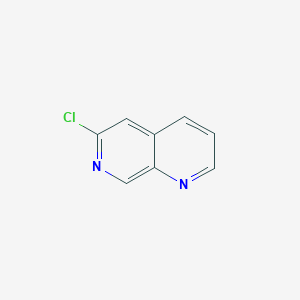
6-Chloro-1,7-naphthyridine
Übersicht
Beschreibung
6-Chloro-1,7-naphthyridine is a chemical compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of naphthyridine derivatives, including 6-Chloro-1,7-naphthyridine, has been a subject of research for many years . The synthesis strategies include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
Molecular Structure Analysis
The InChI code for 6-Chloro-1,7-naphthyridine is 1S/C8H5ClN2/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 6-Chloro-1,7-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Physical And Chemical Properties Analysis
6-Chloro-1,7-naphthyridine is a pale-yellow to yellow-brown solid . It should be stored at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
6-Chloro-1,7-naphthyridine compounds have been studied for their potential in treating various cancers. They are known to exhibit anticancer properties by interfering with cancer cell proliferation and inducing apoptosis. The structure-activity relationship (SAR) and molecular modeling studies have been pivotal in understanding their mechanism of action against different cancer cell lines .
Anti-HIV Properties
These compounds also show promise as anti-HIV agents. Their ability to inhibit the replication of the human immunodeficiency virus (HIV) makes them valuable in the research for new therapeutic agents against HIV infection and AIDS-related complications .
Antimicrobial Effects
The antimicrobial activity of 6-Chloro-1,7-naphthyridine derivatives is another significant area of application. They have been found to be effective against a range of microbial pathogens, providing a pathway for the development of new antibiotics .
Analgesic Uses
Research has indicated that these compounds can be developed as analgesics. Their pain-relieving properties are being explored to create new pain management medications, especially for chronic pain conditions .
Anti-inflammatory Applications
The anti-inflammatory properties of 6-Chloro-1,7-naphthyridine make it a candidate for the development of anti-inflammatory drugs. These could be particularly useful in treating diseases where inflammation is a primary symptom, such as arthritis .
Antioxidant Properties
As antioxidants, 6-Chloro-1,7-naphthyridine derivatives can help in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Their role in protecting cells from oxidative damage is a valuable research avenue .
Cardiovascular Research
These compounds find applications in cardiovascular diseases as well. They are being studied for their potential effects on various aspects of cardiovascular health, including blood pressure regulation and prevention of atherosclerosis .
Central Nervous System (CNS) Disorders
Lastly, 6-Chloro-1,7-naphthyridine derivatives are being explored for their applications in treating CNS disorders. Their impact on neurotransmitter systems could lead to new treatments for conditions like depression, anxiety, and epilepsy .
Wirkmechanismus
While the specific mechanism of action for 6-Chloro-1,7-naphthyridine is not mentioned in the retrieved papers, naphthyridines in general have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in various applications such as antihypertensives, antiarrhythmics, herbicide safeners, and also as immunostimulants .
Safety and Hazards
Zukünftige Richtungen
Naphthyridines, including 6-Chloro-1,7-naphthyridine, continue to be a focus of research due to their wide applicability in medicinal chemistry and materials science . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of naphthyridines .
Eigenschaften
IUPAC Name |
6-chloro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWZFLPEUQHXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,7-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



